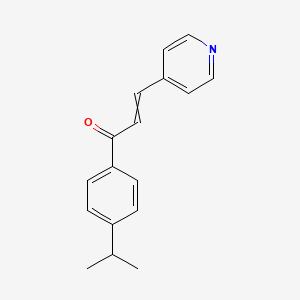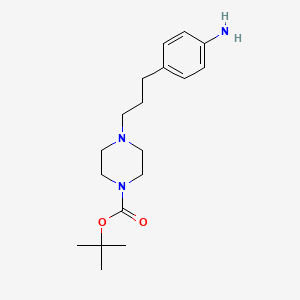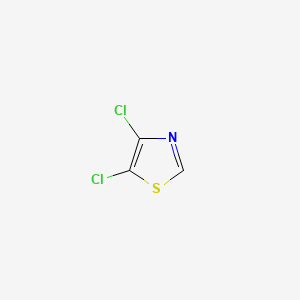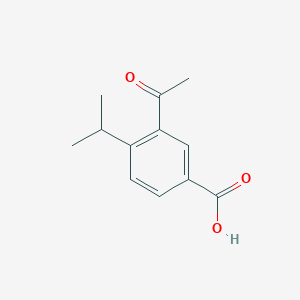![molecular formula C14H20ClN3O2 B13880863 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-5-nitrophenylmethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 1-[(2-Amino-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
Comparison: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine is unique due to the presence of both a propan-2-yl group and a piperazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H20ClN3O2/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18(19)20)3-4-14(12)15/h3-4,9,11H,5-8,10H2,1-2H3 |
InChI Key |
IBKYGWNFZOKKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


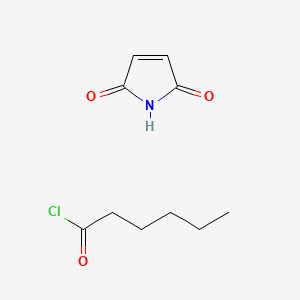
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
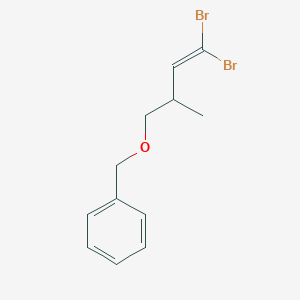

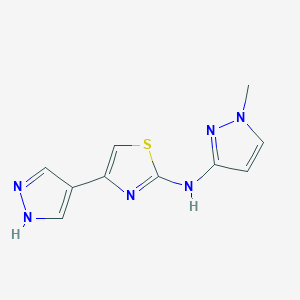
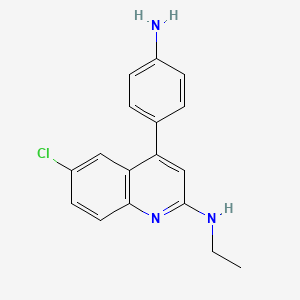
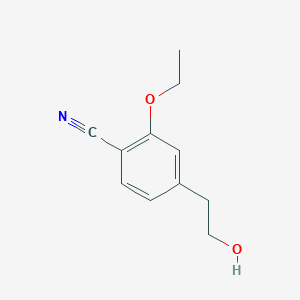

![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
